(S)-Prunasin Tetraacetate
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Overview
Description
(S)-Prunasin Tetraacetate is a chemical compound derived from prunasin, a cyanogenic glycoside found in various plants. The compound is characterized by the presence of four acetate groups attached to the prunasin molecule. This modification enhances its stability and solubility, making it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Prunasin Tetraacetate typically involves the acetylation of prunasin. The process begins with the extraction of prunasin from natural sources, followed by its reaction with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure complete acetylation. The resulting product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(S)-Prunasin Tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include lead tetraacetate and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
(S)-Prunasin Tetraacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its role in plant defense mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-Prunasin Tetraacetate involves its interaction with specific molecular targets and pathways. The compound can release hydrogen cyanide upon hydrolysis, which can inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondrial electron transport chain. This inhibition disrupts ATP production, leading to cellular dysfunction and death .
Comparison with Similar Compounds
Similar Compounds
Amygdalin: Another cyanogenic glycoside found in plants, similar in structure to prunasin.
Mandelonitrile: A related compound that also releases hydrogen cyanide upon hydrolysis.
Linamarin: A cyanogenic glycoside found in cassava and other plants.
Uniqueness
(S)-Prunasin Tetraacetate is unique due to its enhanced stability and solubility compared to its parent compound, prunasin. The presence of acetate groups makes it more suitable for various applications, particularly in organic synthesis and industrial processes .
Properties
Molecular Formula |
C22H25NO10 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-6-[cyano(phenyl)methoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3 |
InChI Key |
QTSUMWNLKZZILY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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